(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol: A Comprehensive Technical Guide on Chemical Properties, Asymmetric Synthesis, and Applications
(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol: A Comprehensive Technical Guide on Chemical Properties, Asymmetric Synthesis, and Applications
As drug development increasingly targets complex, stereochemically pure active pharmaceutical ingredients (APIs), the demand for high-quality chiral building blocks has surged. (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a highly versatile secondary alcohol that serves as a critical intermediate in the synthesis of advanced therapeutics. The presence of the 3-bromo-4-fluorophenyl moiety provides distinct advantages in medicinal chemistry, including enhanced metabolic stability via the fluorine atom and a versatile synthetic handle for cross-coupling reactions via the bromine atom.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for the preparation and utilization of this critical chiral building block.
Chemical Identity and Physicochemical Properties
Understanding the baseline properties of the target molecule and its precursor is the first step in designing a robust synthetic route. The precursor, 1-(3-bromo-4-fluorophenyl)ethanone, undergoes asymmetric reduction to yield the (1S)-enantiomer[1].
Table 1: Quantitative Chemical Properties
| Property | Value |
| IUPAC Name | (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol |
| CAS Number | 929884-46-8 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Stereochemistry | (1S) configuration at the benzylic carbon |
| Appearance | Colorless to pale yellow liquid/solid |
| Precursor Ketone CAS | 1007-15-4 (1-(3-bromo-4-fluorophenyl)ethanone) |
| Racemate CAS | 900175-01-1 |
Data compiled from [2] and [3].
Mechanistic Pathways for Asymmetric Synthesis
To achieve the stringent enantiomeric excess (ee > 99%) required for pharmaceutical intermediates, the reduction of the prochiral ketone must be highly face-selective. We evaluate two primary methodologies: Biocatalytic Reduction and Chemical Asymmetric Reduction.
Biocatalytic Reduction via Ketoreductases (KRED)
Enzymatic reduction using engineered Ketoreductases (KREDs) has become the gold standard for the asymmetric reduction of acetophenone derivatives due to its unparalleled stereoselectivity and mild aqueous conditions ([4]).
Causality of the System: The high enantioselectivity is driven by the precisely shaped active site of the KRED enzyme, which sterically locks the 3-bromo-4-fluorophenyl group and the methyl group into specific binding pockets. This orientation exclusively exposes the Re face of the carbonyl to hydride attack from the NADPH cofactor, yielding the (S)-alcohol ([5]). To make the process economically viable and maintain high atom economy, Glucose Dehydrogenase (GDH) is coupled into the system as a sacrificial enzyme to continuously regenerate NADPH from NADP⁺ using D-glucose.
Biocatalytic cycle of KRED-mediated ketone reduction with GDH cofactor regeneration.
Corey-Bakshi-Shibata (CBS) Reduction
For laboratories lacking biocatalytic infrastructure, the CBS reduction remains a robust chemical alternative. Utilizing the (S)-MeCBS oxazaborolidine catalyst and borane (BH₃), this method effectively differentiates the steric bulk of the aryl ring from the methyl group ([6]).
Causality of the System: The Lewis acidic boron of the (S)-MeCBS catalyst coordinates the ketone oxygen anti to the bulky aryl group to minimize steric clash. Simultaneously, the catalyst's nitrogen coordinates the BH₃ molecule. This highly ordered, six-membered transition state directs the hydride exclusively to the Re face of the carbonyl.
Table 2: Comparison of Asymmetric Reduction Methodologies
| Parameter | KRED Biocatalysis | (S)-CBS Reduction |
| Typical ee (%) | > 99.5% | 90 - 97% |
| Solvent System | Aqueous Buffer (pH 7.0-8.0) | Anhydrous THF / Toluene |
| Temperature | 25°C - 30°C | 0°C to 20°C |
| Scalability | Excellent (requires enzyme engineering) | Good (requires cryogenic/anhydrous control) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to verify intermediate success before committing to downstream steps.
Protocol A: Biocatalytic Reduction using KRED
-
Buffer Preparation: Prepare 100 mL of 50 mM Potassium Phosphate buffer (pH 7.0). Verify pH with a calibrated meter. Causality: KRED and GDH enzymes denature rapidly outside this optimal pH window.
-
Cofactor & Enzyme Charging: Dissolve D-glucose (1.5 eq), NADP⁺ (0.01 eq), GDH (100 mg), and the engineered KRED (e.g., KRED-Pglu, 100 mg) into the buffer. Stir gently at 30°C for 10 minutes to activate the enzymatic network.
-
Substrate Addition: Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (10 mmol) in 5 mL of DMSO (or Isopropanol) and add dropwise to the aqueous mixture. Causality: The co-solvent enhances the solubility of the hydrophobic ketone without denaturing the enzymes.
-
Reaction & IPC: Stir at 30°C for 24 hours.
-
Self-Validation Step (IPC): Extract a 100 µL aliquot, partition with EtOAc, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed only if conversion > 98% and ee > 99%.
-
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (1S)-alcohol.
Protocol B: CBS Asymmetric Reduction
Step-by-step workflow of the Corey-Bakshi-Shibata (CBS) asymmetric reduction.
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂.
-
Catalyst Activation: Add (S)-MeCBS catalyst (0.1 eq, 1 M in Toluene) and BH₃·THF (0.6 eq, 1 M in THF). Stir at 0°C for 15 minutes.
-
Substrate Addition (Critical Step): Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (10 mmol) in anhydrous THF (10 mL). Add this solution via syringe pump over exactly 60 minutes.
-
Causality: Slow addition ensures the ketone reacts exclusively with the highly reactive catalyst-borane complex rather than undergoing an uncatalyzed, racemic background reduction by free BH₃.
-
-
Quench: Once TLC indicates complete consumption of the ketone, carefully quench the reaction at 0°C by the dropwise addition of Methanol (5 mL) to destroy excess borane.
-
Workup & Validation: Partition between diethyl ether and 1M HCl. Wash the organic layer with brine, dry, and concentrate. Validate the stereochemical integrity via Chiral HPLC.
Downstream Applications in Drug Development
The isolated (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is rarely the final drug substance; rather, it is a launchpad for further synthetic elaboration:
-
Mitsunobu Inversion: The secondary alcohol can be converted into a chiral amine or ether with complete Walden inversion (yielding the (1R)-configuration) using triphenylphosphine (PPh₃), DIAD, and an appropriate nucleophile (e.g., phthalimide).
-
Suzuki-Miyaura Cross-Coupling: The aryl bromide serves as an excellent electrophile for palladium-catalyzed cross-coupling with arylboronic acids. The mild conditions of modern Suzuki couplings allow for the construction of complex biaryl frameworks without racemizing the sensitive benzylic stereocenter.
References
-
PubChem - 1-(3-Bromo-4-fluorophenyl)ethanol (Racemate Properties). National Center for Biotechnology Information. URL:[Link]
-
Fluoropharm - 929884-46-8 | (1S)-1-(3-Brom-4-fluorphenyl)ethan-1-ol. Fluoropharm Chemical Catalog. URL: [Link]
- Google Patents - EP2198018B1: Ketoreductase polypeptides for the reduction of acetophenones. European Patent Office.
-
Journal of the American Chemical Society (JACS) - Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction. ACS Publications. URL:[Link]
Sources
- 1. CAS 1007-15-4: 1-(3-Bromo-4-fluorophenyl)ethanone [cymitquimica.com]
- 2. 929884-46-8 | (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol - Fluoropharm [fluoropharm.com]
- 3. 1-(3-Bromo-4-fluorophenyl)ethanol | C8H8BrFO | CID 20785306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
